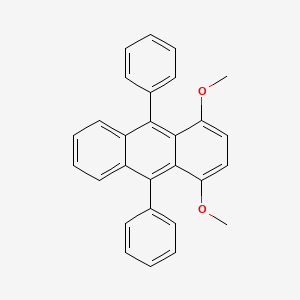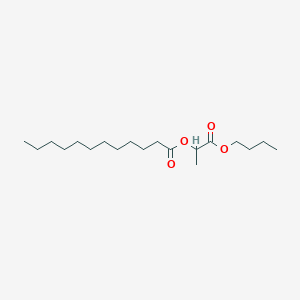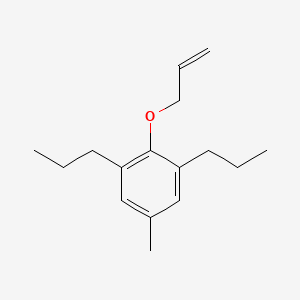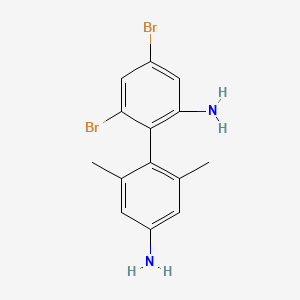![molecular formula C24H26O3 B14737021 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol CAS No. 6625-64-5](/img/structure/B14737021.png)
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is an organic compound with a complex structure It is characterized by multiple hydroxyl groups and dimethyl substitutions on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivatives undergo alkylation using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Hydroxylation: The alkylated product is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the mechanical properties of the materials.
Wirkmechanismus
The mechanism of action of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: A simpler phenolic compound with similar antioxidant properties.
2,4,6-Trimethylphenol: Another phenolic compound with additional methyl groups, offering different reactivity and stability.
2-Hydroxy-3,5-dimethylbenzyl alcohol: A related compound with a hydroxyl group and dimethyl substitutions, used in similar applications.
Uniqueness
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity enhances its versatility in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
6625-64-5 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-16(3)22(25)20(10-14)12-18-6-5-7-19(24(18)27)13-21-11-15(2)9-17(4)23(21)26/h5-11,25-27H,12-13H2,1-4H3 |
InChI-Schlüssel |
ZBVMHRPGUVTUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC(=CC(=C3O)C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)



![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)



